molecular formula C11H11N3O2S B6011299 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

Cat. No.: B6011299
M. Wt: 249.29 g/mol
InChI Key: LQFNZDIQPGPMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell damage. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in lab experiments is its high potency and specificity. It can be used at low concentrations and has a high affinity for its target enzymes and proteins. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its mechanism of action in more detail and identify new target enzymes and proteins. Additionally, future studies could focus on improving the solubility and bioavailability of this compound for use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.

Synthesis Methods

The synthesis of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone involves the reaction of thiosemicarbazide with 2-bromoacetophenone in the presence of potassium carbonate to form 3-(3-thienyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 2-chloro-N-(piperidin-2-yl)acetamide in the presence of triethylamine to produce the final product.

Scientific Research Applications

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h3-4,6-7H,1-2,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFNZDIQPGPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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